4-(2,3-Dimethyl-5-sulfoindol-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is a complex organic compound with the molecular formula C18H17NO5S This compound is characterized by the presence of an indole ring substituted with methyl and sulfo groups, attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylindole followed by a Friedel-Crafts acylation to introduce the benzoic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids like aluminum chloride for the acylation step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the indole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfo group can be reduced to a thiol group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products:
Oxidation: Formation of 4-(2,3-dicarboxy-5-sulfo-3H-indol-3-yl)benzoic acid.
Reduction: Formation of 4-(2,3-dimethyl-5-thiol-3H-indol-3-yl)benzoic acid.
Substitution: Formation of halogenated derivatives of the benzoic acid moiety
Wissenschaftliche Forschungsanwendungen
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid involves its interaction with specific molecular targets. The sulfo group enhances its solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. The indole ring structure is known to bind to various proteins, influencing their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)methylbenzoic acid
- 2,3-Dimethyl-5-sulfo-3H-indole-3-hexanoic acid
Comparison: Compared to similar compounds, 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring and the presence of the benzoic acid moiety.
Eigenschaften
Molekularformel |
C17H15NO5S |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-(2,3-dimethyl-5-sulfoindol-3-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO5S/c1-10-17(2,12-5-3-11(4-6-12)16(19)20)14-9-13(24(21,22)23)7-8-15(14)18-10/h3-9H,1-2H3,(H,19,20)(H,21,22,23) |
InChI-Schlüssel |
UTMZKAGRLKXRQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C1(C)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.